AChE Inhibition: Moderate Potency vs. Donepezil Suggests a Scaffold for Lead Optimization
In vitro assays demonstrate that 3-phenylthio-1,2-propanediol inhibits rat brain cortex acetylcholinesterase (AChE) with an IC50 of 108 nM [1]. In contrast, the clinically approved AChE inhibitor donepezil exhibits an IC50 of 11.6 nM in the same tissue homogenate system [2]. The target compound is approximately 9-fold less potent than donepezil, positioning it as a moderate-affinity ligand that may serve as a simpler scaffold for structural diversification and lead optimization campaigns.
| Evidence Dimension | Inhibitory potency against acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 108 nM |
| Comparator Or Baseline | Donepezil, IC50 = 11.6 nM |
| Quantified Difference | ~9.3-fold lower potency (donepezil is more potent) |
| Conditions | Rat brain cortex homogenates; acetylthiocholine iodide substrate; Ellman's method |
Why This Matters
This quantitative comparison establishes the compound's absolute activity level, enabling researchers to evaluate its suitability as a hit or lead scaffold for AChE-targeted probe development.
- [1] BindingDB BDBM50234814 (CHEMBL4075571). Inhibition of AChE in rat brain cortex homogenates using acetylthiocholine iodide as substrate. Curated by Sichuan University via ChEMBL. View Source
- [2] Table 1. Donepezil IC50 = 11.6 ± 0.6 nM in rat cortex AChE assay. PMID: N/A (PMC source). View Source
